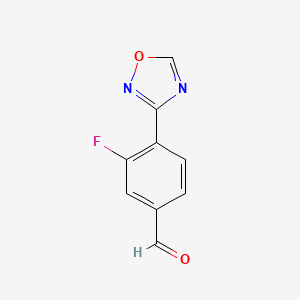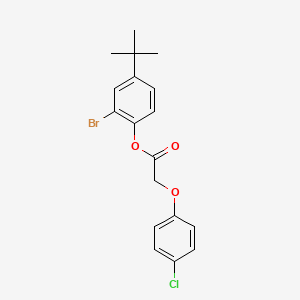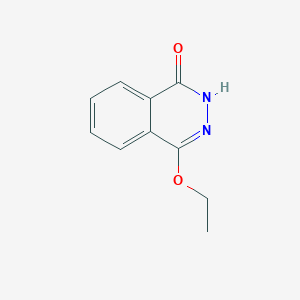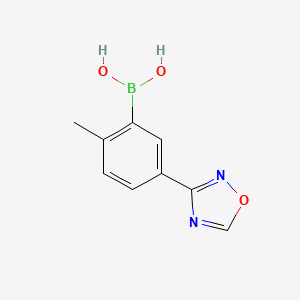![molecular formula C11H11ClFNO3 B12456610 Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate](/img/structure/B12456610.png)
Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate is a synthetic organic compound with the molecular formula C10H10ClFNO3 It is a derivative of benzoic acid and contains functional groups such as an ester, an amide, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-5-fluorobenzoic acid and chloroacetyl chloride.
Formation of Amide Bond: The 3-amino-5-fluorobenzoic acid is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the intermediate 3-[(chloroacetyl)amino]-5-fluorobenzoic acid.
Esterification: The intermediate is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Products may include derivatives where the chlorine atom is replaced by other functional groups.
Hydrolysis: Hydrolysis yields 3-amino-5-fluorobenzoic acid and chloroacetic acid.
Oxidation and Reduction: Oxidation may produce carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
類似化合物との比較
Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 3-[(chloroacetyl)amino]-5-methylbenzoate: Similar structure but with a methyl group instead of a fluorine atom.
Ethyl 3-[(chloroacetyl)amino]-5-chlorobenzoate: Contains a chlorine atom instead of a fluorine atom.
Ethyl 3-[(chloroacetyl)amino]-5-nitrobenzoate: Contains a nitro group instead of a fluorine atom.
These compounds share similar synthetic routes and chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
特性
分子式 |
C11H11ClFNO3 |
|---|---|
分子量 |
259.66 g/mol |
IUPAC名 |
ethyl 3-[(2-chloroacetyl)amino]-5-fluorobenzoate |
InChI |
InChI=1S/C11H11ClFNO3/c1-2-17-11(16)7-3-8(13)5-9(4-7)14-10(15)6-12/h3-5H,2,6H2,1H3,(H,14,15) |
InChIキー |
LNQONLFGCHNPAF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC(=C1)F)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12456527.png)

![N-(furan-2-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12456532.png)



![N-[4-(1-benzofuran-2-yl)phenyl]acetamide](/img/structure/B12456555.png)

![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B12456565.png)
![4-[(E)-{[4-chloro-2-(phenylcarbonyl)phenyl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B12456568.png)
![Propyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12456578.png)

![(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12456590.png)
![6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline](/img/structure/B12456596.png)
